N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE
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Overview
Description
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE is a complex organic compound with a unique structure that includes a brominated furan ring, a sulfonylated tetrahydrothiophene ring, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE typically involves multiple steps, starting with the bromination of a furan ring. This is followed by the introduction of the sulfonylated tetrahydrothiophene ring and the diphenylacetamide moiety through a series of coupling reactions. Common reagents used in these reactions include bromine, sulfonyl chlorides, and various amines. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups .
Scientific Research Applications
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The brominated furan ring and the sulfonylated tetrahydrothiophene ring are believed to play key roles in its biological activity. These moieties can interact with enzymes and receptors, leading to the modulation of various cellular processes. The exact pathways involved are still under investigation, but studies suggest that the compound may inhibit certain enzymes or interfere with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromo-2-furyl)methyl]-N-methylamine
- N-[(5-bromo-2-furyl)(5-chloro-2-thienyl)methyl]-1-propanamine
- N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Uniqueness
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a brominated furan ring and a sulfonylated tetrahydrothiophene ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H22BrNO4S |
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Molecular Weight |
488.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H22BrNO4S/c24-21-12-11-20(29-21)15-25(19-13-14-30(27,28)16-19)23(26)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,19,22H,13-16H2 |
InChI Key |
QFGLFXYWQHGVKC-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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